

# AZD1390 Preclinical to Clinical Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD1390 |           |
| Cat. No.:            | B605744 | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM inhibitor **AZD1390**. This guide focuses on the specific challenges and potential discrepancies that may be encountered when translating promising preclinical data into the design and interpretation of clinical trials.

## Frequently Asked Questions (FAQs)

Q1: We are not observing the same degree of radiosensitization in our p53 wild-type glioma cell lines as reported in some preclinical studies. What could be the reason?

A1: This is a key observation. Preclinical data suggests that glioma cells with a mutant p53 status are generally more effectively radiosensitized by **AZD1390** than their p53 wild-type counterparts.[1][2] If your in vitro results in p53 wild-type cells are not as robust, consider the following:

- p53 Status Verification: Ensure the p53 status of your cell lines is accurately characterized.
- Alternative Pathways: In p53 wild-type cells, alternative DNA damage response (DDR) and cell cycle checkpoint pathways may be more active, partially compensating for ATM inhibition. Investigating the activity of pathways regulated by ATR and other kinases may be insightful.

## Troubleshooting & Optimization





• Experimental Conditions: The degree of radiosensitization can be influenced by factors such as the radiation dose and fractionation schedule, drug concentration, and the specific endpoints being measured (e.g., clonogenic survival, apoptosis).

Q2: Our team is designing a clinical trial for **AZD1390** in a new indication. How do we translate the effective preclinical doses to a safe and potentially efficacious human dose?

A2: Translating effective doses from animal models to humans is a significant challenge. A preclinical pharmacokinetic/pharmacodynamic (PK/PD) model was developed to help predict the human efficacious dose of **AZD1390**.[3]

- PK/PD Modeling: This model links the free brain concentration of **AZD1390** to the inhibition of ATM phosphorylation (pATM) and subsequent tumor cell death.[3] The model estimated that a free brain concentration of 0.8 nM resulted in half-maximal inhibition of pATM after radiation in mice.[3]
- Target Engagement: The goal is to achieve a drug concentration at the tumor site that is sufficient for target engagement (i.e., inhibition of ATM). Phase 0/1b clinical trial data has confirmed that AZD1390 achieves pharmacologically relevant concentrations in human glioblastoma tissue and effectively suppresses the radiation-induced DNA damage response.
   [4][5]
- Dose Escalation Studies: A standard Phase I dose-escalation study is crucial to determine
  the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in humans.
   For AZD1390 in combination with radiotherapy for glioblastoma, the MTD was determined to
  be 400 mg once daily for recurrent glioblastoma and 300 mg once daily for newly diagnosed
  glioblastoma due to dose-limiting toxicities.[6][7]

Q3: We are observing some off-target toxicities in our animal models that were not extensively reported in early publications. Is this expected?

A3: While **AZD1390** is highly selective for ATM over other related kinases, preclinical toxicology studies in rats and dogs did identify potential target organs for toxicity.[8] These included the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[8] Increases in heart weight and minor effects on the mammary gland and kidney were also noted.[8] It is crucial to monitor for these potential toxicities in your own



preclinical studies. In the Phase I clinical trial, the most common treatment-emergent adverse events were fatigue, nausea, and headache.[6] More severe, dose-limiting toxicities included creatinine kinase elevation and radiation-induced skin injury.[6][7]

# **Troubleshooting Guides**

Problem: Discrepancy between in vitro and in vivo efficacy.

- Possible Cause 1: Insufficient Brain Penetration in the in vivo Model.
  - Troubleshooting: While AZD1390 is designed for blood-brain barrier (BBB) penetration, it is essential to confirm its concentration in the brain tissue of your specific animal model.[1] [8][9] Preclinical studies have shown Kp,uu values of 0.04 in mice, 0.17 in rats, and 0.33 in cynomolgus monkeys.[8] A Phase 0 study in humans confirmed that AZD1390 crosses the BBB.[6][10]
- Possible Cause 2: Differences in the Tumor Microenvironment.
  - Troubleshooting: The in vivo tumor microenvironment is significantly more complex than in vitro conditions. Factors such as hypoxia, which can affect the DNA damage response, may influence the efficacy of AZD1390.
- Possible Cause 3: Development of Resistance.
  - Troubleshooting: While not extensively reported for AZD1390, acquired resistance to DDR inhibitors is a known phenomenon. Consider investigating potential resistance mechanisms in your long-term in vivo studies.

Problem: Unexpected Adverse Events in Clinical Trials.

- Possible Cause 1: Species-Specific Toxicity.
  - Troubleshooting: Some toxicities observed in humans may not have been fully apparent in preclinical animal models. The clinical safety profile of AZD1390 in combination with radiotherapy has been described as manageable, with most adverse events being lowgrade and reversible.[10]
- Possible Cause 2: Drug-Drug Interactions.



- Troubleshooting: In a clinical setting, patients may be on concomitant medications. It is important to evaluate the potential for drug-drug interactions with AZD1390.
- Possible Cause 3: Enhanced Radiation Toxicity.
  - Troubleshooting: As a radiosensitizer, AZD1390 is designed to enhance the effects of radiation. This can also lead to an increase in radiation-related side effects. In the clinical trial, radiation-related skin injury was a dose-limiting toxicity in one arm.[6][7] Careful management and monitoring of radiation-related toxicities are crucial.

#### **Data Presentation**

Table 1: Preclinical Pharmacokinetics of AZD1390

| Species           | Oral Bioavailability (%) | Kp,uu (Brain/Plasma<br>Unbound Ratio) |
|-------------------|--------------------------|---------------------------------------|
| Rat               | 66%[9]                   | 0.17[8]                               |
| Dog               | 74%[9]                   | -                                     |
| Cynomolgus Monkey | -                        | 0.33[1][2]                            |
| Mouse             | -                        | 0.04[8]                               |

Table 2: AZD1390 Potency and Selectivity

| Parameter                                  | Value                     |
|--------------------------------------------|---------------------------|
| Cellular IC50 for ATM                      | 0.78 nM[1][2][9][11]      |
| Selectivity over other PIKK family kinases | >10,000-fold[1][2][9][11] |

Table 3: Phase I Clinical Trial (NCT03423628) Adverse Events (Grade ≥3 AZD1390-related)



| Adverse Event                             | Percentage of Patients         |
|-------------------------------------------|--------------------------------|
| Grade ≥3 AZD1390-related AEs              | 15.7% (18/115 patients)[6][10] |
| Discontinuation due to AZD1390-related AE | 4.3%[10]                       |

Data as of April 2024

# **Experimental Protocols**

Key Experiment: In Vitro Radiosensitization Assay

- Cell Seeding: Plate glioma cells (e.g., LN18) at a density determined to yield approximately 50-100 colonies per plate after irradiation.
- Drug Incubation: After allowing cells to attach (typically 24 hours), treat with a dose range of
   AZD1390 (e.g., 0-300 nM) for a specified duration (e.g., 4 hours) prior to irradiation.[1]
- Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0-6 Gy).
- Colony Formation: Allow cells to grow for 10-14 days until visible colonies are formed.
- Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.
- Data Analysis: Calculate the surviving fraction for each treatment condition and generate dose-enhancement ratios to quantify the degree of radiosensitization.

Key Experiment: In Vivo Pharmacodynamic Assessment of ATM Inhibition

- Animal Model: Utilize an orthotopic xenograft model of glioblastoma.
- Treatment: Administer AZD1390 at the desired dose and schedule, followed by cranial irradiation.
- Tissue Collection: At specified time points after treatment, harvest the brain tumors.



 Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform Western blotting to assess the levels of phosphorylated ATM (pATM) and downstream markers such as phospho-KAP1 (pKAP1) and phospho-Rad50.[1][2] A reduction in the levels of these phosphoproteins indicates target engagement by AZD1390.

#### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of AZD1390 as a radiosensitizer.



Click to download full resolution via product page

Caption: Workflow from preclinical to clinical development for AZD1390.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]



- 5. academic.oup.com [academic.oup.com]
- 6. CTIM-16. SAFETY AND PRELIMINARY EFFICACY OF AZD1390 + RADIATION THERAPY FOR GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. AZD1390 [openinnovation.astrazeneca.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacr.org [aacr.org]
- 11. AZD1390 | ATM/ATR inhibitor | Mechanism | Concentration [selleckchem.com]
- To cite this document: BenchChem. [AZD1390 Preclinical to Clinical Translation: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#challenges-in-translating-azd1390-preclinical-data-to-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com